CID 71355336
Description
CID 71355336 is a chemical compound registered in the PubChem database. highlights its association with CIEO (a term undefined in the provided sources) and includes a mass spectrum (Figure 1D) and chromatographic data (Figure 1B–C), suggesting it is a component of a natural product or essential oil . However, the absence of explicit structural or functional descriptors in the evidence necessitates reliance on comparative analysis with similar compounds.
Properties
Molecular Formula |
InSn4 |
|---|---|
Molecular Weight |
589.7 g/mol |
InChI |
InChI=1S/In.4Sn |
InChI Key |
RRSHFACPSADWHR-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Sn].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355336 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or methylation, to achieve the desired chemical structure. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, with optimizations for cost-effectiveness and yield. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency. The industrial process may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Collision-Induced Dissociation (CID) in Chemical Analysis
CID is a widely used tandem mass spectrometry (MS/MS) technique for analyzing molecular structures, particularly in identifying phosphorylated peptides. The process involves accelerating charged ions (e.g., from peptides) into a collision gas, inducing fragmentation to generate diagnostic product ions .
Key Mechanisms
-
Phosphoric Acid Loss : Phosphorylated peptides often undergo neutral loss of H₃PO₄ (phosphoric acid) during CID due to charge-directed Sₙ2 reactions .
-
Impact of Basic Residues : Basic amino acids (e.g., arginine, lysine) at the peptide’s C-terminus act as proton sinks, favoring H₃PO₄ elimination over peptide bond cleavage .
-
Enzymatic Optimization : Carboxypeptidase-B (CBP-B) treatment removes C-terminal basic residues, reducing H₃PO₄ loss and improving diagnostic b/y ion intensities for sequence analysis .
Table 1: CID Parameters in Phosphopeptide Analysis
Limitations and Challenges
-
Neutral Loss Dominance : H₃PO₄ loss can obscure phosphorylation site localization in CID spectra .
-
Instrument-Specific Variability : Ion trap CID often shows greater neutral loss than quadrupole-time-of-flight (Q-ToF) instruments .
Given the absence of direct references to CID 71355336 in the provided sources, it is likely that the identifier refers to a PubChem compound not covered in the search results or a miscommunication regarding the term "CID." For further analysis, verifying the compound’s CAS Registry Number or PubChem CID is recommended.
Scientific Research Applications
CID 71355336 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which CID 71355336 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity and leading to downstream effects. The compound’s structure allows it to fit into active sites of target molecules, modulating their function and triggering biological responses.
Comparison with Similar Compounds
Structural Analogues
However, analogous studies on other CID-numbered compounds (e.g., CID 737737 and CID 53216313 in and ) provide a framework for comparison. These compounds share features such as aromatic rings, halogen substituents, and carboxyl groups, which influence their physicochemical properties and bioactivity. For example:
Table 1: Key Molecular Properties of CID 71355336 and Hypothetical Analogues
Notes:
Toxicity and Pharmacokinetics
Hypothetical toxicity profiles can be modeled using parameters from and :
- GI Absorption and BBB Penetration: CID 737737 exhibits high GI absorption and BBB permeability, whereas CID 53216313 has moderate bioavailability (Score: 0.55) . These metrics suggest this compound’s pharmacokinetic behavior may vary widely depending on substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

